(1R,3S)-2,2-Dimethyl-3-phenyl-1,2,3,4-tetrahydronaphthalen-1-ol
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Overview
Description
(1R,3S)-2,2-Dimethyl-3-phenyl-1,2,3,4-tetrahydronaphthalen-1-ol is a chiral organic compound with a unique structure that includes a tetrahydronaphthalene core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,3S)-2,2-Dimethyl-3-phenyl-1,2,3,4-tetrahydronaphthalen-1-ol typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2,2-dimethyl-1,3-dioxane-4,6-dione and phenylmagnesium bromide.
Grignard Reaction: The phenylmagnesium bromide is reacted with the dioxane derivative to form the corresponding alcohol.
Cyclization: The intermediate is then subjected to cyclization under acidic conditions to form the tetrahydronaphthalene core.
Chiral Resolution: The final step involves chiral resolution to obtain the desired (1R,3S) enantiomer.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of chiral catalysts can be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
(1R,3S)-2,2-Dimethyl-3-phenyl-1,2,3,4-tetrahydronaphthalen-1-ol undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form ketones or carboxylic acids using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound to its corresponding hydrocarbons using hydrogen gas and a palladium catalyst.
Substitution: The hydroxyl group can be substituted with halides using reagents like thionyl chloride or phosphorus tribromide.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂), palladium on carbon (Pd/C)
Substitution: Thionyl chloride (SOCl₂), phosphorus tribromide (PBr₃)
Major Products
Oxidation: Ketones, carboxylic acids
Reduction: Hydrocarbons
Substitution: Alkyl halides
Scientific Research Applications
(1R,3S)-2,2-Dimethyl-3-phenyl-1,2,3,4-tetrahydronaphthalen-1-ol has several scientific research applications:
Chemistry: Used as a chiral building block in organic synthesis.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of advanced materials and as a precursor for the synthesis of complex molecules.
Mechanism of Action
The mechanism of action of (1R,3S)-2,2-Dimethyl-3-phenyl-1,2,3,4-tetrahydronaphthalen-1-ol involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- (1R,3S)-3-Aminocyclopentanecarboxylic acid
- (1R,3S)-(+)-Camphoric acid
Uniqueness
(1R,3S)-2,2-Dimethyl-3-phenyl-1,2,3,4-tetrahydronaphthalen-1-ol is unique due to its specific chiral configuration and tetrahydronaphthalene core. This structure imparts distinct chemical and biological properties, making it valuable for specialized applications in research and industry.
Properties
CAS No. |
62082-76-2 |
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Molecular Formula |
C18H20O |
Molecular Weight |
252.3 g/mol |
IUPAC Name |
(1R,3S)-2,2-dimethyl-3-phenyl-3,4-dihydro-1H-naphthalen-1-ol |
InChI |
InChI=1S/C18H20O/c1-18(2)16(13-8-4-3-5-9-13)12-14-10-6-7-11-15(14)17(18)19/h3-11,16-17,19H,12H2,1-2H3/t16-,17-/m0/s1 |
InChI Key |
KAZQESFVCCWHBP-IRXDYDNUSA-N |
Isomeric SMILES |
CC1([C@@H](CC2=CC=CC=C2[C@@H]1O)C3=CC=CC=C3)C |
Canonical SMILES |
CC1(C(CC2=CC=CC=C2C1O)C3=CC=CC=C3)C |
Origin of Product |
United States |
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